Cas no 2138287-45-1 (Isoquinoline, 1-bromo-3,7-dimethyl-)

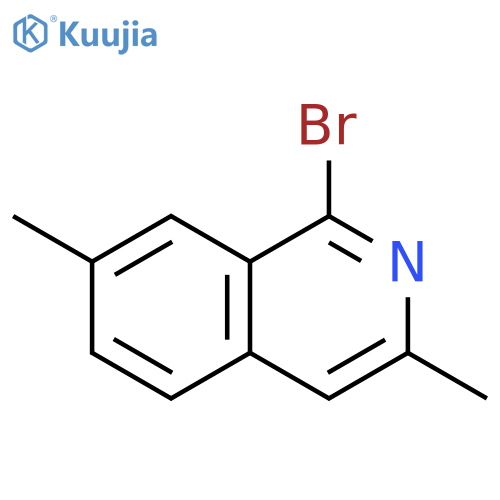

2138287-45-1 structure

商品名:Isoquinoline, 1-bromo-3,7-dimethyl-

CAS番号:2138287-45-1

MF:C11H10BrN

メガワット:236.107801914215

CID:5261218

Isoquinoline, 1-bromo-3,7-dimethyl- 化学的及び物理的性質

名前と識別子

-

- Isoquinoline, 1-bromo-3,7-dimethyl-

-

- インチ: 1S/C11H10BrN/c1-7-3-4-9-6-8(2)13-11(12)10(9)5-7/h3-6H,1-2H3

- InChIKey: IMUSZDFODYUZMS-UHFFFAOYSA-N

- ほほえんだ: C1(Br)C2=C(C=CC(C)=C2)C=C(C)N=1

Isoquinoline, 1-bromo-3,7-dimethyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-398211-1.0g |

1-bromo-3,7-dimethylisoquinoline |

2138287-45-1 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-398211-0.05g |

1-bromo-3,7-dimethylisoquinoline |

2138287-45-1 | 0.05g |

$924.0 | 2023-03-02 | ||

| Enamine | EN300-398211-0.25g |

1-bromo-3,7-dimethylisoquinoline |

2138287-45-1 | 0.25g |

$1012.0 | 2023-03-02 | ||

| Enamine | EN300-398211-0.5g |

1-bromo-3,7-dimethylisoquinoline |

2138287-45-1 | 0.5g |

$1056.0 | 2023-03-02 | ||

| Enamine | EN300-398211-5.0g |

1-bromo-3,7-dimethylisoquinoline |

2138287-45-1 | 5.0g |

$3189.0 | 2023-03-02 | ||

| Enamine | EN300-398211-2.5g |

1-bromo-3,7-dimethylisoquinoline |

2138287-45-1 | 2.5g |

$2155.0 | 2023-03-02 | ||

| Enamine | EN300-398211-10.0g |

1-bromo-3,7-dimethylisoquinoline |

2138287-45-1 | 10.0g |

$4729.0 | 2023-03-02 | ||

| Enamine | EN300-398211-0.1g |

1-bromo-3,7-dimethylisoquinoline |

2138287-45-1 | 0.1g |

$968.0 | 2023-03-02 |

Isoquinoline, 1-bromo-3,7-dimethyl- 関連文献

-

Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219

-

Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779

-

Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738

-

N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316

-

Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729

2138287-45-1 (Isoquinoline, 1-bromo-3,7-dimethyl-) 関連製品

- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)

- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)

- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)

- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)

- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)

- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)

- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)

- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)

- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)

- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬